molecular formula C22H20N4O B3290058 N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide CAS No. 862810-08-0

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide

Cat. No.: B3290058
CAS No.: 862810-08-0
M. Wt: 356.4 g/mol
InChI Key: GJHWGNHCNFGQTQ-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield the desired product . The reaction conditions often include the use of toluene, I2, and TBHP (tert-Butyl hydroperoxide) for C–C bond cleavage, which is a mild and metal-free process .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, such as the NF-kappaB pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and phenylbutanamide moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c27-21(12-4-9-17-7-2-1-3-8-17)24-19-11-5-10-18(15-19)20-16-26-14-6-13-23-22(26)25-20/h1-3,5-8,10-11,13-16H,4,9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHWGNHCNFGQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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